2-Bromo-6-fluoro-N-(propan-2-yl)benzamide
Description
2-Bromo-6-fluoro-N-(propan-2-yl)benzamide (CAS: 1523623-45-1) is a benzamide derivative with the molecular formula C₁₀H₁₁BrFNO and a molecular weight of 260.1 g/mol . The compound features a benzamide core substituted with bromo and fluoro groups at the 2- and 6-positions, respectively, and an isopropyl (propan-2-yl) group attached to the amide nitrogen. This substitution pattern confers unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical research. Its structural simplicity and halogenated aromatic system enable reactivity in cross-coupling reactions, while the isopropyl group may enhance lipophilicity and metabolic stability .
Properties
IUPAC Name |
2-bromo-6-fluoro-N-propan-2-ylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrFNO/c1-6(2)13-10(14)9-7(11)4-3-5-8(9)12/h3-6H,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNLFCLCDWSOHQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=C(C=CC=C1Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-fluoro-N-(propan-2-yl)benzamide typically involves the following steps:
Bromination: The starting material, 2-fluorobenzamide, undergoes bromination to introduce the bromine atom at the 6-position.
Isopropyl Amination: The resulting 2-bromo-6-fluorobenzamide is then treated with isopropylamine to introduce the isopropyl group, forming the final product.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reagent concentrations to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-6-fluoro-N-(propan-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The bromine atom can be oxidized to form a bromine oxide derivative.
Reduction: The compound can be reduced to remove the bromine atom, resulting in a different structural isomer.
Substitution: The fluorine and bromine atoms can be substituted with other functional groups, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed:
Oxidation Products: Bromine oxides and other oxidized derivatives.
Reduction Products: Derivatives lacking the bromine atom.
Substitution Products: A variety of functionalized derivatives depending on the substituents used.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with bromine and fluorine substituents exhibit enhanced antimicrobial properties. For instance, studies have shown that the presence of bromine in similar structures can improve antimicrobial efficacy against various pathogens. The compound's structural features suggest potential applications in developing new antibiotics or antifungal agents .
Anticancer Research
The fluorinated benzamide derivatives have been investigated for their ability to inhibit specific cancer cell lines. The unique electronic properties imparted by the fluorine atom may enhance the binding affinity to target proteins involved in cancer progression. Molecular docking studies have demonstrated promising interactions with proteins such as FtsZ, which plays a crucial role in bacterial cell division, suggesting potential dual-use as an antibacterial and anticancer agent .
Pesticide Development
2-Bromo-6-fluoro-N-(propan-2-yl)benzamide has been identified as a potential active ingredient in pesticide formulations. Its structural characteristics suggest it may be effective against a range of agricultural pests while maintaining low toxicity to non-target organisms .
Soil Residue Monitoring
Studies have focused on the analytical methods for detecting residues of this compound in soil, highlighting its environmental persistence and bioaccumulation potential. Monitoring such residues is critical for assessing the ecological impact of agricultural practices involving this compound .
Synthetic Pathways
The synthesis of this compound typically involves halogenation reactions followed by amide formation. Various synthetic routes have been explored to optimize yield and purity, utilizing techniques such as gas chromatography and mass spectrometry for characterization .
Case Studies
Mechanism of Action
The mechanism by which 2-Bromo-6-fluoro-N-(propan-2-yl)benzamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the context in which the compound is used.
Comparison with Similar Compounds
Key Observations:
Substituent Position and Reactivity: The 2-bromo-6-fluoro substitution in the target compound contrasts with 3-bromo-5-fluoro (Compound 36) and 4-bromo-3-fluoro (Compound 35). These positional differences influence electronic properties (e.g., dipole moments) and steric accessibility for further reactions .
Lipophilicity and Solubility: The isopropyl group in the target compound increases lipophilicity (logP ~2.5 estimated) compared to pyridinyl-substituted analogues (logP ~1.8–2.0). This difference may impact membrane permeability in biological systems .
Spectral and Analytical Data
Table 2: Spectral Comparisons
Key Insights:
Biological Activity
2-Bromo-6-fluoro-N-(propan-2-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. Its structural features, including the bromine and fluorine substituents, suggest that it may interact with various biological targets, leading to diverse pharmacological effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound includes:
- A bromine atom at the 2-position.
- A fluorine atom at the 6-position.
- An isopropyl group attached to the nitrogen atom of the benzamide moiety.
These substituents are believed to enhance the compound's lipophilicity and binding affinity to biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The presence of halogen atoms (bromine and fluorine) can modulate the electronic properties of the molecule, facilitating stronger interactions with target proteins.
Key Mechanisms:
- Enzyme Inhibition: The compound has been studied for its ability to inhibit certain enzymes, potentially affecting metabolic pathways.
- Receptor Binding: It may bind to receptors involved in various signaling pathways, influencing cellular responses.
Biological Activity Studies
Research has indicated several biological activities associated with this compound:
Antimicrobial Activity
Studies have shown that compounds with similar structures exhibit antimicrobial properties. The incorporation of bromine and fluorine is believed to enhance these effects:
- Antibacterial Activity: It has been evaluated against Gram-positive and Gram-negative bacteria, demonstrating significant inhibition at low concentrations .
Anticancer Potential
The compound's structural analogs have been investigated for their anticancer properties. For instance:
- Inhibition of Cancer Cell Growth: Similar benzamide derivatives have shown promise in inhibiting cell proliferation in various cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Significant inhibition against bacterial strains | |
| Anticancer | Reduced cell proliferation in cancer lines | |
| Enzyme Inhibition | Modulation of enzyme activity |
Case Study: Antimicrobial Evaluation
In a study evaluating the antimicrobial efficacy of related compounds, it was found that this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were notably low, indicating strong antibacterial properties .
Case Study: Cancer Cell Line Testing
Another study focused on the anticancer potential of fluorinated benzamides, revealing that compounds structurally similar to this compound effectively inhibited the growth of several cancer cell lines. The mechanism was attributed to the disruption of key signaling pathways involved in cell division .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
